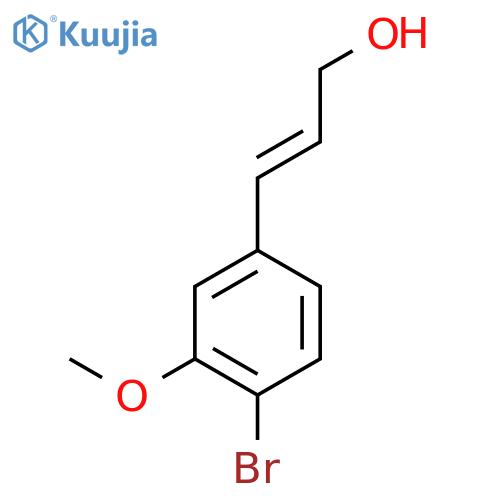

Cas no 2229670-99-7 (3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol)

2229670-99-7 structure

商品名:3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol

- EN300-1922623

- 2229670-99-7

-

- インチ: 1S/C10H11BrO2/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h2-5,7,12H,6H2,1H3/b3-2+

- InChIKey: MKXJGCVDXVNXEL-NSCUHMNNSA-N

- ほほえんだ: BrC1C=CC(/C=C/CO)=CC=1OC

計算された属性

- せいみつぶんしりょう: 241.99424g/mol

- どういたいしつりょう: 241.99424g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1922623-1.0g |

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |

2229670-99-7 | 1g |

$928.0 | 2023-06-01 | ||

| Enamine | EN300-1922623-5g |

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |

2229670-99-7 | 5g |

$2235.0 | 2023-09-17 | ||

| Enamine | EN300-1922623-0.25g |

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |

2229670-99-7 | 0.25g |

$708.0 | 2023-09-17 | ||

| Enamine | EN300-1922623-0.05g |

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |

2229670-99-7 | 0.05g |

$647.0 | 2023-09-17 | ||

| Enamine | EN300-1922623-10.0g |

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |

2229670-99-7 | 10g |

$3992.0 | 2023-06-01 | ||

| Enamine | EN300-1922623-10g |

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |

2229670-99-7 | 10g |

$3315.0 | 2023-09-17 | ||

| Enamine | EN300-1922623-0.1g |

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |

2229670-99-7 | 0.1g |

$678.0 | 2023-09-17 | ||

| Enamine | EN300-1922623-5.0g |

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |

2229670-99-7 | 5g |

$2692.0 | 2023-06-01 | ||

| Enamine | EN300-1922623-1g |

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |

2229670-99-7 | 1g |

$770.0 | 2023-09-17 | ||

| Enamine | EN300-1922623-0.5g |

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |

2229670-99-7 | 0.5g |

$739.0 | 2023-09-17 |

3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

2229670-99-7 (3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol) 関連製品

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1189426-16-1(Sulfadiazine-13C6)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量